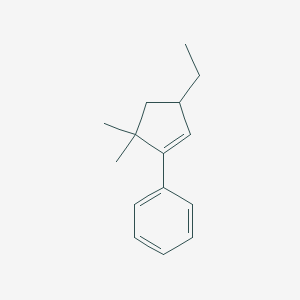
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene is an organic compound characterized by a cyclopentene ring substituted with ethyl and dimethyl groups, and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclopentene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bond in the cyclopentene ring, converting it to a cyclopentane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
科学的研究の応用
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The cyclopentene ring can participate in addition reactions due to the presence of the double bond, which can be targeted by electrophiles or nucleophiles .
類似化合物との比較
Similar Compounds
- 1-Ethyl-3,5-dimethylcyclohexane
- 1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-
- 3-Ethyl-3,5-dimethylcyclopent-1-yne
Uniqueness
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene is unique due to the combination of a cyclopentene ring with specific alkyl substitutions and a benzene ring
特性
CAS番号 |
54007-92-0 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
(3-ethyl-5,5-dimethylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-12-10-14(15(2,3)11-12)13-8-6-5-7-9-13/h5-10,12H,4,11H2,1-3H3 |
InChIキー |
YYRBBVDGUOEWRX-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C(=C1)C2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
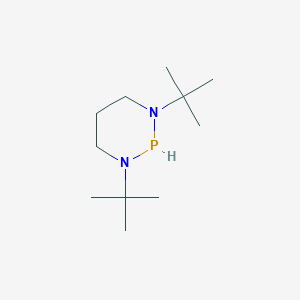
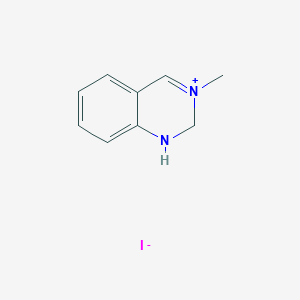
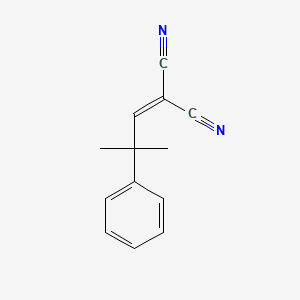
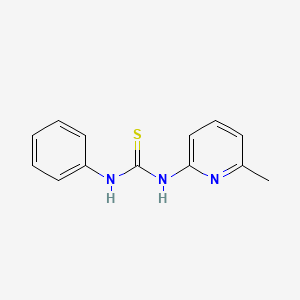

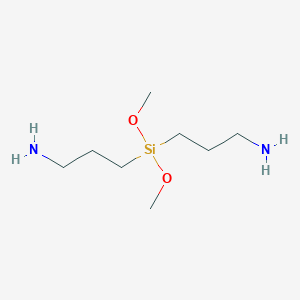
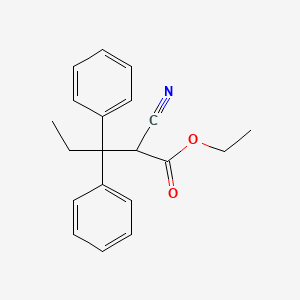
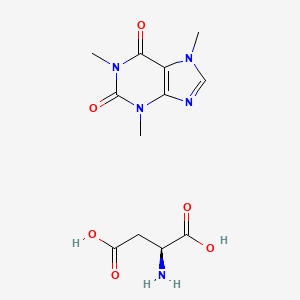
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
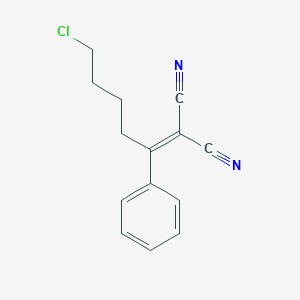
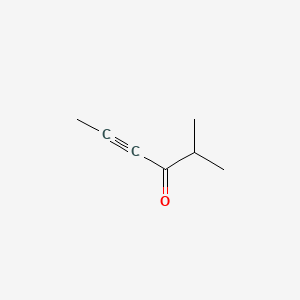
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
